molecular formula C11H23Cl2N2O3S+ B14453207 1, 1,4-Bis(2-chloroethyl)-, diethanesulfonate CAS No. 77628-03-6

1, 1,4-Bis(2-chloroethyl)-, diethanesulfonate

Cat. No.: B14453207
CAS No.: 77628-03-6
M. Wt: 334.3 g/mol
InChI Key: WDYVWEXUYUIEED-UHFFFAOYSA-M
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Description

1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is a chemical compound with the molecular formula C10H12Cl2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate typically involves the reaction of 1,4-benzenediethanol with thionyl chloride to form 1,4-bis(2-chloroethyl)benzene. This intermediate is then reacted with ethanesulfonic acid under specific conditions to yield the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial production may also involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,1,4-Bis(2-chloroethyl)-, diethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene derivatives. These products have diverse applications in different fields .

Scientific Research Applications

1,1,4-Bis(2-chloroethyl)-, diethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,4-Bis(2-chloroethyl)-, diethanesulfonate involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo substitution reactions allows it to modify proteins, DNA, and other biomolecules, which can result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4-Bis(2-chloroethyl)-, diethanesulfonate is unique due to the presence of both chloroethyl and ethanesulfonate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

77628-03-6

Molecular Formula

C11H23Cl2N2O3S+

Molecular Weight

334.3 g/mol

IUPAC Name

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;ethanesulfonate

InChI

InChI=1S/C9H18Cl2N2.C2H6O3S/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;1-2-6(3,4)5/h1-9H2;2H2,1H3,(H,3,4,5)/q+2;/p-1

InChI Key

WDYVWEXUYUIEED-UHFFFAOYSA-M

Canonical SMILES

CCS(=O)(=O)[O-].C1C[N+]2(CC[N+]1(C2)CCCl)CCCl

Origin of Product

United States

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